molecular formula C20H22N2O2 B11143660 N-(1-isopropyl-1H-indol-4-yl)-2-(4-methoxyphenyl)acetamide

N-(1-isopropyl-1H-indol-4-yl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B11143660
M. Wt: 322.4 g/mol
InChI Key: VVAHCWHMDLFCJY-UHFFFAOYSA-N
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Description

4-MeO-PV8 , belongs to the class of synthetic cathinones. These compounds are structurally related to amphetamines and are often referred to as “bath salts.” 4-MeO-PV8 features an indole ring, a phenyl ring, and an acetamide functional group. It has gained attention due to its psychoactive properties and potential for abuse.

Preparation Methods

Synthetic Routes::

    Synthesis via Mannich Reaction:

    Industrial Production:

Chemical Reactions Analysis

Reactions::

    Oxidation: 4-MeO-PV8 can undergo oxidation reactions, leading to the formation of various metabolites.

    Reduction: Reduction of the carbonyl group in the acetamide moiety may occur under specific conditions.

    Substitution: The phenyl ring can undergo substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents (e.g., bromine, iodine) or alkylating agents (e.g., alkyl halides).

Major Products::
  • Oxidation may lead to hydroxylated or carboxylated derivatives.
  • Reduction could yield the corresponding alcohol or amine.
  • Substitution reactions result in halogenated or alkylated derivatives.

Scientific Research Applications

    Neuropharmacology: Researchers study 4-MeO-PV8 to understand its effects on neurotransmitter systems, receptor binding, and neuronal activity.

    Toxicology: Investigations focus on its toxicity profile, potential health risks, and adverse effects.

    Forensic Analysis: 4-MeO-PV8 is encountered in forensic samples, and its detection aids in drug-related investigations.

Mechanism of Action

    Serotonin Reuptake Inhibition: 4-MeO-PV8 likely inhibits serotonin reuptake transporters, leading to increased synaptic serotonin levels.

    Dopamine Release: It may also enhance dopamine release, contributing to its stimulant effects.

    Adrenergic Activity: Interaction with adrenergic receptors may play a role in its psychoactivity.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-(1-propan-2-ylindol-4-yl)acetamide

InChI

InChI=1S/C20H22N2O2/c1-14(2)22-12-11-17-18(5-4-6-19(17)22)21-20(23)13-15-7-9-16(24-3)10-8-15/h4-12,14H,13H2,1-3H3,(H,21,23)

InChI Key

VVAHCWHMDLFCJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)NC(=O)CC3=CC=C(C=C3)OC

Origin of Product

United States

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